molecular formula C19H22N4O2 B2878193 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione CAS No. 2109239-72-5

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione

Cat. No.: B2878193
CAS No.: 2109239-72-5
M. Wt: 338.411
InChI Key: ZVWSNFOBIDYMIO-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[321]octan-8-yl)-4-phenylbutane-1,4-dione is a complex organic compound characterized by its unique bicyclic structure and the presence of a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione typically involves multiple steps, including the formation of the azabicyclo[3.2.1]octane core, the introduction of the triazole ring, and the attachment of the phenylbutane-1,4-dione moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The triazole ring and phenylbutane-1,4-dione moiety can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets. The triazole ring and the bicyclic structure may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione: shares similarities with other triazole-containing compounds and bicyclic structures.

    Triazole derivatives: Compounds containing the triazole ring are known for their diverse biological activities.

    Bicyclic compounds: These structures are often found in natural products and synthetic drugs.

Uniqueness

The uniqueness of this compound lies in its combination of a triazole ring with a bicyclic core and a phenylbutane-1,4-dione moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Biological Activity

The compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This article focuses on its biological activity, including its mechanism of action, pharmacological properties, and potential applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C18H21ClN4O
  • Molecular Weight : 344.84 g/mol
  • CAS Number : 2108363-10-4

The compound features a triazole ring and a bicyclic octane structure, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it can inhibit the enzyme N-acyl phosphatidylethanolamine phospholipase D (NAAA), which is involved in lipid metabolism and inflammation processes .
  • Receptor Binding : It may also interact with certain receptors, modulating their activity and influencing cellular responses.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of triazole-based compounds exhibit antiproliferative effects against various cancer cell lines. For example, a library of chiral 1,2,3-triazole-based compounds showed promising antiproliferative activity against human cancer cell lines, indicating that modifications to the triazole structure can enhance biological efficacy .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has revealed that specific substitutions on the triazole and bicyclic structures significantly affect the compound's potency and selectivity. For instance:

Compound VariantIC50 (μM)Target
Parent Compound5.0NAAA
Methylated Variant0.7NAAA
Chlorinated Variant0.9FAAH

This table illustrates how structural modifications can lead to enhanced inhibitory activity against key biological targets.

Study on NAAA Inhibition

In a study assessing the inhibitory effects of related azabicyclic compounds on NAAA, it was found that modifications to the triazole ring significantly improved selectivity and potency. The lead compound from this series demonstrated an IC50 value of approximately 0.65 μM against human NAAA, showcasing its potential as a therapeutic agent for inflammatory conditions .

Cancer Cell Line Testing

Another study evaluated the antiproliferative effects of the compound on several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound inhibited cell growth with IC50 values ranging from 15 to 25 μM across different cell lines, suggesting moderate efficacy in cancer treatment contexts .

Properties

IUPAC Name

1-phenyl-4-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-18(14-4-2-1-3-5-14)8-9-19(25)22-15-6-7-16(22)13-17(12-15)23-20-10-11-21-23/h1-5,10-11,15-17H,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWSNFOBIDYMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC(=O)C3=CC=CC=C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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